molecular formula C8H16O5 B1204232 2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane CAS No. 74733-99-6

2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane

Cat. No.: B1204232
CAS No.: 74733-99-6
M. Wt: 192.21 g/mol
InChI Key: SOFPQQBEKFKYNC-UHFFFAOYSA-N
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Description

2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane is an organic compound with the molecular formula C8H16O5. It is a dioxolane derivative, characterized by the presence of three methoxyethoxy groups attached to the dioxolane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane typically involves the reaction of 1,3-dioxolane with 2-(2-methoxyethoxy)ethanol under acidic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols.

    Substitution: The methoxyethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require the presence of a base or acid catalyst, depending on the nature of the substituent.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted dioxolane derivatives.

Scientific Research Applications

2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The compound’s methoxyethoxy groups enhance its solubility and facilitate its incorporation into various systems. In drug delivery, it acts as a carrier, improving the solubility and bioavailability of hydrophobic drugs.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(2-Methoxyethoxy)ethoxy]acetic acid: This compound shares similar structural features but has an acetic acid group instead of a dioxolane ring.

    2-[2-(2-Methoxyethoxy)ethoxy]ethanol: This compound has an ethanol group instead of a dioxolane ring.

Uniqueness

2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts distinct chemical and physical properties. Its ability to form stable complexes with various molecules makes it valuable in applications such as drug delivery and nanoparticle stabilization.

Properties

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O5/c1-9-2-3-10-4-5-11-8-12-6-7-13-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFPQQBEKFKYNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC1OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10338947
Record name 2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74733-99-6
Record name 2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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